molecular formula C15H13N3OS B15212846 4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 89177-10-6

4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B15212846
CAS No.: 89177-10-6
M. Wt: 283.4 g/mol
InChI Key: DXNLRPADXKZGFJ-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the discovery of novel kinase inhibitors. This compound is built around the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure well-established in medicinal chemistry for its ability to mimic purine bases and act as a versatile core for targeting ATP-binding sites in various enzymes . The distinct 4-(ethylsulfanyl) and 7-carbaldehyde functional groups provide versatile synthetic handles for further chemical elaboration, allowing researchers to develop targeted libraries for structure-activity relationship (SAR) studies. The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated significant therapeutic potential across multiple research domains. It serves as a key structural component in numerous validated inhibitors, including Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors investigated for modulating tumor-associated macrophages , as well as potent and selective CDK inhibitors studied for their anti-proliferative effects in cancers such as pancreatic ductal adenocarcinoma . Furthermore, related pyrrolo[2,3-d]pyrimidine analogs have been explored as antifolate agents targeting de novo purine nucleotide biosynthesis, inhibiting enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89177-10-6

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-ethylsulfanyl-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C15H13N3OS/c1-2-20-15-13-12(11(9-19)8-16-13)17-14(18-15)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3

InChI Key

DXNLRPADXKZGFJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1NC=C2C=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids under specific catalytic conditions . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions of p-TSA in [bmim]Br media . These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrolo-Pyrimidine Derivatives

Table 1: Key Structural Features of Selected Compounds

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Reference
4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 4-EtS, 2-Ph, 7-CHO C₁₅H₁₃N₃OS Ethylsulfanyl, phenyl, carbaldehyde Target
6-Ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 6-Et, 4-OMe, 2-pyridin-3-yl-S, 5-CHO C₁₅H₁₄N₄O₂S Pyridinylsulfanyl, methoxy, carbaldehyde
4-Chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde 4-Cl, 5-Me, 7-CHO C₈H₆ClN₃O Chloro, methyl, carbaldehyde
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Br, 7-COOEt C₉H₈BrN₃O₂ Bromo, ester
Key Observations:
  • Positional Variation : The target compound’s ethylsulfanyl group at position 4 contrasts with chloro (), bromo (), or pyridinylsulfanyl () substituents in analogs. These groups modulate electronic and steric properties.
  • Carbaldehyde Reactivity : The 7-carbaldehyde group is conserved in and , enabling crosslinking or conjugation. In contrast, replaces it with an ester, altering reactivity.
  • Aromatic Substitutents : The phenyl group at position 2 in the target compound differs from pyridinylsulfanyl () or methyl (), affecting π-π interactions in biological targets.

Physicochemical Properties

  • Lipophilicity : The ethylsulfanyl and phenyl groups in the target compound likely increase logP compared to methoxy () or ester () analogs.
  • Hydrogen Bonding: The carbaldehyde can act as a hydrogen bond acceptor, similar to and , but lacks the donor capacity of hydroxyl or amine groups in other derivatives .
Insights:
  • Antioxidant Potential: Ethylsulfanyl-containing triazoles (e.g., compound 3 in ) show superior FRAP activity (3054 µM/100 g) compared to ascorbic acid, suggesting the target compound’s ethylsulfanyl group may confer similar benefits.
  • Antiparasitic Activity : highlights pyrrolo-pyrimidine aldehydes as intermediates in Plasmodium inhibitors . The target compound’s carbaldehyde could be leveraged for similar applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a pyrrolo[3,2-d]pyrimidine core. Key steps include:
  • Core Construction : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form the pyrimidine ring .
  • Sulfanyl Group Introduction : Thiolation using ethyl mercaptan or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfanyl moiety.
  • Formylation at C7 : Vilsmeier-Haack reaction (POCl₃/DMF) or direct oxidation of a hydroxymethyl precursor to install the carbaldehyde group .
  • Example : A related compound, 6-ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, was synthesized via sequential chlorination and formylation, achieving 72% yield in the final step .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use HPLC (C18 column, methanol/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.2–8.5 ppm). For the ethylsulfanyl group, expect a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~2.9 ppm (SCH₂) .
  • IR : Confirm the aldehyde stretch (~1700 cm⁻¹) and C=S vibration (~650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₆H₁₄N₄OS₂, exact mass: 350.06 g/mol).

Advanced Research Questions

Q. What strategies optimize the formylation step at the 7-position of the pyrrolo[3,2-d]pyrimidine core?

  • Methodological Answer : Optimization focuses on reaction conditions and protecting groups:
  • Vilsmeier-Haack Reaction : Use POCl₃/DMF at 0–5°C to minimize side reactions. For example, a 7-carbaldehyde derivative was obtained in 85% yield under these conditions .
  • Alternative Routes : Oxidative dehydrogenation of a hydroxymethyl precursor (e.g., MnO₂ in dichloromethane) avoids harsh acids.
  • Table 1 : Comparison of Formylation Methods
MethodYield (%)ConditionsReference
Vilsmeier-Haack85POCl₃/DMF, 0–5°C
MnO₂ Oxidation78CH₂Cl₂, rt, 12 h

Q. How do structural modifications (e.g., ethylsulfanyl vs. methylsulfonyl) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Ethylsulfanyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability. In kinase inhibition assays, this group increased IC₅₀ by 3-fold compared to methylsulfonyl analogs .
  • Phenyl vs. Pyridyl Substitution : 2-Phenyl derivatives show higher selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases, as confirmed by crystallographic binding mode analysis .

Q. What crystallographic data are available for this compound or its analogs?

  • Methodological Answer : Single-crystal X-ray diffraction of analogs provides insight into conformation and intermolecular interactions:
  • Bond Lengths : C7-aldehyde carbonyl length averages 1.22 Å, consistent with sp² hybridization .
  • Packing Interactions : π-Stacking between phenyl rings (3.5–3.8 Å) and hydrogen bonding (N–H⋯O=C, 2.1 Å) stabilize the crystal lattice .
  • Table 2 : Crystallographic Parameters for Analogous Compounds
CompoundSpace GroupR FactorData-to-Parameter RatioReference
Ethyl 3-(4-chlorophenyl)-2-dipentylamino...P 10.05413.6
7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo...P2₁/c0.04624.5

Q. How can conflicting spectroscopic data between derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:
  • Aldehyde Tautomerism : In DMSO-d₆, the aldehyde proton may appear broadened due to keto-enol equilibrium. Use CDCl₃ for sharper signals .
  • Sulfanyl Group Reactivity : Ethylsulfanyl can oxidize to sulfoxide during prolonged storage, altering NMR/IR profiles. Confirm stability via TLC monitoring .

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